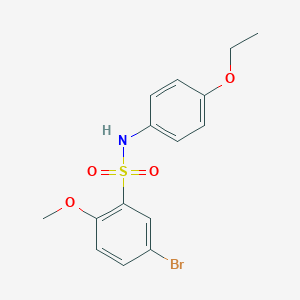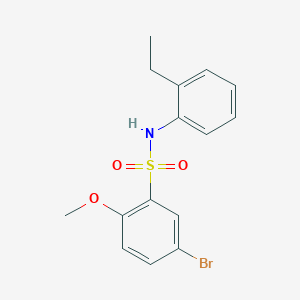![molecular formula C13H12BrN3O3S B229227 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B229227.png)
2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid, also known as BTEC, is a thiazole derivative that has been synthesized for scientific research applications. BTEC has been found to have potential as an anti-inflammatory and anti-tumor agent. In
Wissenschaftliche Forschungsanwendungen
2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been found to have potential as an anti-inflammatory and anti-tumor agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the proliferation of cancer cells. 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has also been investigated for its potential as an anti-diabetic agent, as it has been found to improve glucose tolerance in animal models.
Wirkmechanismus
2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating inflammation and cell proliferation. 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been shown to inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to decreased activation of NF-κB and subsequent reduction in pro-inflammatory cytokine and chemokine production. 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has also been found to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been shown to have a low toxicity profile and does not cause significant changes in liver and kidney function in animal models. However, 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been found to inhibit the activity of cytochrome P450 enzymes, which may affect the metabolism of other drugs.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has several advantages for lab experiments, including its high purity and low toxicity profile. However, 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is a relatively new compound and its stability and solubility properties are not well-characterized. Additionally, the inhibition of cytochrome P450 enzymes by 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid may complicate the interpretation of drug metabolism studies.
Zukünftige Richtungen
Future research on 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid could focus on its potential as an anti-inflammatory, anti-tumor, and anti-diabetic agent. Further studies are needed to elucidate the stability and solubility properties of 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid, as well as its potential interactions with other drugs. Additionally, the development of 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid analogs with improved pharmacokinetic properties may enhance its therapeutic potential.
Synthesemethoden
2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid can be synthesized through a multi-step process involving the reaction of 2-aminothiazole with ethyl bromoacetate, followed by hydrazinolysis and condensation with 4-bromobenzaldehyde. The resulting compound is then treated with acetic anhydride to obtain 2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid. This synthesis method has been optimized for high yield and purity.
Eigenschaften
Molekularformel |
C13H12BrN3O3S |
|---|---|
Molekulargewicht |
370.22 g/mol |
IUPAC-Name |
2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C13H12BrN3O3S/c1-7(8-2-4-9(14)5-3-8)16-17-13-15-12(20)10(21-13)6-11(18)19/h2-5,10H,6H2,1H3,(H,18,19)(H,15,17,20)/b16-7+ |
InChI-Schlüssel |
BTWUVWNJCQXANQ-FRKPEAEDSA-N |
Isomerische SMILES |
C/C(=N\NC1=NC(=O)C(S1)CC(=O)O)/C2=CC=C(C=C2)Br |
SMILES |
CC(=NNC1=NC(=O)C(S1)CC(=O)O)C2=CC=C(C=C2)Br |
Kanonische SMILES |
CC(=NNC1=NC(=O)C(S1)CC(=O)O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)






